penta-2,4-dienyl 2-methylprop-2-enoate
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Overview
Description
Penta-2,4-dienyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H12O2. It is an ester derived from penta-2,4-dien-1-ol and 2-methylprop-2-enoic acid. This compound is known for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Penta-2,4-dienyl 2-methylprop-2-enoate can be synthesized through an esterification reaction between penta-2,4-dien-1-ol and 2-methylprop-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Penta-2,4-dienyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Penta-2,4-dienyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of penta-2,4-dienyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The conjugated double bonds in its structure allow it to participate in electron transfer reactions and form stable intermediates. These interactions can affect biological pathways and processes, making it a compound of interest in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienyl acetate: Similar structure but with an acetate group instead of the 2-methylprop-2-enoate group.
2-Methylprop-2-enoic acid esters: Various esters derived from 2-methylprop-2-enoic acid with different alcohols.
Uniqueness
Penta-2,4-dienyl 2-methylprop-2-enoate is unique due to its conjugated double bonds and the presence of the 2-methylprop-2-enoate group
Properties
CAS No. |
64194-43-0 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
penta-2,4-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O2/c1-4-5-6-7-11-9(10)8(2)3/h4-6H,1-2,7H2,3H3 |
InChI Key |
YWDDJMNCRQNVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC=CC=C |
Origin of Product |
United States |
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